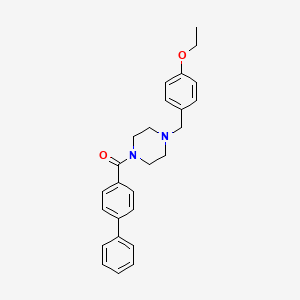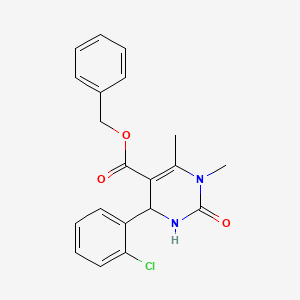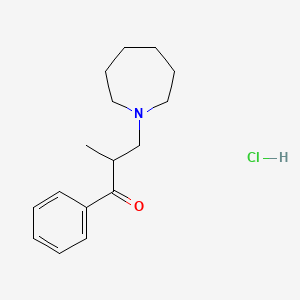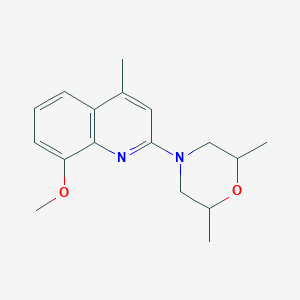
1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine, also known as BCT-100, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BCT-100 is a piperazine derivative that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine is not yet fully understood. However, studies have shown that it inhibits the activity of certain enzymes and pathways that are involved in tumor growth and inflammation. 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine has also been found to modulate the activity of certain neurotransmitters, which could explain its neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine is not yet fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine. One potential area of research is the development of 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine in humans, as most of the current research has been conducted in animal models.
Conclusion:
In conclusion, 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine is a novel compound with potential applications in the field of medicine. It has shown anti-tumor, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. While there are still many unknowns about the mechanism of action of 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine, further research in this area could lead to the development of new therapeutic interventions.
Synthesemethoden
The synthesis of 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine involves a series of chemical reactions, starting with the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form 4-biphenylcarbonyl chloride. This is then reacted with 4-ethoxybenzylamine to form 4-(4-ethoxybenzyl)benzoyl chloride, which is further reacted with piperazine to form 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine. The synthesis of 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine has shown potential in various scientific research applications, particularly in the field of medicine. It has been found to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and inflammatory diseases. 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-2-30-25-14-8-21(9-15-25)20-27-16-18-28(19-17-27)26(29)24-12-10-23(11-13-24)22-6-4-3-5-7-22/h3-15H,2,16-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGQLERTFOTWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)


![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)


![4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)

![3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B5126186.png)
![(5-{[({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]methyl}-2-furyl)methanol](/img/structure/B5126192.png)
![2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126200.png)

